

# An In-Depth Technical Guide to 3-(Ethylthio)propanol: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 3-(Ethylthio)propanol

Cat. No.: B099254

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This guide provides a comprehensive overview of **3-(Ethylthio)propanol**, a bifunctional molecule of interest to researchers and professionals in organic synthesis and drug development. We will delve into its core physical and chemical properties, provide validated experimental protocols for its synthesis and analysis, and explore its potential applications, drawing insights from its structural analogues.

## Molecular and Physicochemical Profile

**3-(Ethylthio)propanol**, with the CAS number 18721-61-4, is a sulfur-containing primary alcohol.<sup>[1][2]</sup> Its structure, featuring both a nucleophilic thiol ether and a reactive hydroxyl group, makes it a versatile building block in chemical synthesis.

## Structural and Identification Data

Parameter	Value	Source(s)
IUPAC Name	3-(Ethylsulfanyl)propan-1-ol	[1]
CAS Number	18721-61-4	[1][2]
Molecular Formula	C <sub>5</sub> H <sub>12</sub> OS	[1]
Molecular Weight	120.21 g/mol	[1]
SMILES	CCSCCCO	[1]
InChI Key	KRUJXSIEMOWXOF- UHFFFAOYSA-N	[1]

## Key Physical Properties

The physical characteristics of **3-(Ethylthio)propanol** are summarized below. It is a liquid at room temperature with a distinct sulfurous odor.

Property	Value	Source(s)
Appearance	Liquid	[3]
Odor	Sulfurous, vegetable-like	[3]
Boiling Point	103 °C at 15 torr; 227-228 °C at 760 mmHg	[1][3]
Density	0.992 g/cm <sup>3</sup>	[1][3]
Refractive Index (n <sub>20/D</sub> )	1.4830	[3]
Flash Point	75 °C	[3]
LogP (Octanol/Water)	1.122 (Calculated)	[4]
Water Solubility (log <sub>10</sub> WS)	-1.06 (Calculated)	[4]

## Spectroscopic Characterization

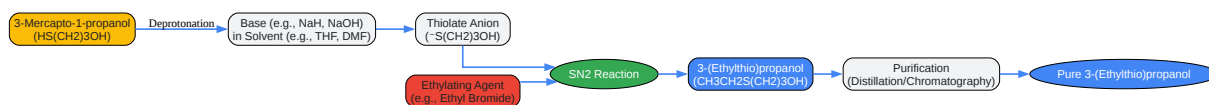
While a comprehensive public database of spectra for **3-(Ethylthio)propanol** is not readily available, its spectral characteristics can be reliably predicted based on its functional groups and data from analogous compounds like 3-(Methylthio)-1-propanol.[5]

- **$^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and the propyl chain with distinct methylene protons adjacent to the sulfur, the central methylene, and the methylene attached to the hydroxyl group. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.
- **$^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance):** The  $^{13}\text{C}$  NMR spectrum will display five distinct signals corresponding to the five non-equivalent carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring heteroatoms (sulfur and oxygen).
- **IR (Infrared) Spectroscopy:** The IR spectrum will be dominated by a broad absorption band in the region of  $3200\text{--}3600\text{ cm}^{-1}$  corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations will be observed around  $2850\text{--}3000\text{ cm}^{-1}$ . The C-O stretching vibration will appear in the  $1050\text{--}1150\text{ cm}^{-1}$  region.
- **Mass Spectrometry (MS):** The electron ionization mass spectrum will show the molecular ion peak ( $\text{M}^+$ ) at  $m/z = 120$ . Fragmentation patterns would likely involve cleavage alpha to the sulfur and oxygen atoms.

## Synthesis and Purification

The synthesis of **3-(Ethylthio)propanol** can be efficiently achieved through a nucleophilic substitution reaction, a variant of the Williamson ether synthesis, using 3-mercapto-1-propanol as the starting material.

## Logical Synthesis Workflow



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Caption: Synthesis workflow for **3-(Ethylthio)propanol**.

## Experimental Protocol: Synthesis of 3-(Ethylthio)propanol

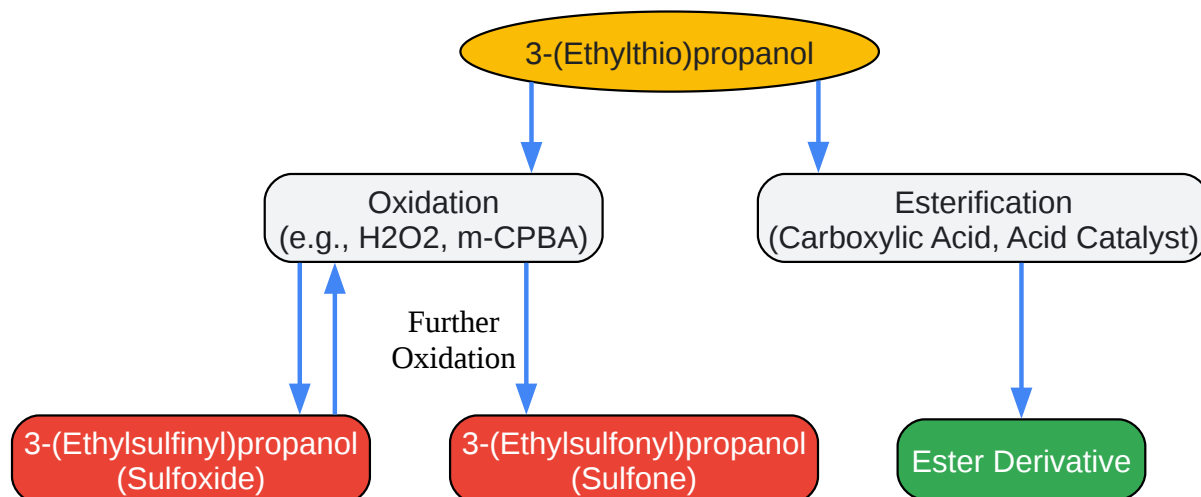
This protocol is based on the well-established reaction of thiols with alkyl halides.[6]

- **Preparation:** To a solution of 3-mercapto-1-propanol (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.
- **Thiolate Formation:** Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the thiolate.
- **Alkylation:** Cool the reaction mixture back to 0 °C and add an ethylating agent, such as ethyl bromide (1.1 equivalents), dropwise.
- **Reaction:** Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **3-(Ethylthio)propanol**.

## Chemical Reactivity and Potential Transformations

The bifunctional nature of **3-(Ethylthio)propanol** allows for a range of chemical transformations at both the hydroxyl and thioether moieties.

### Key Reactions



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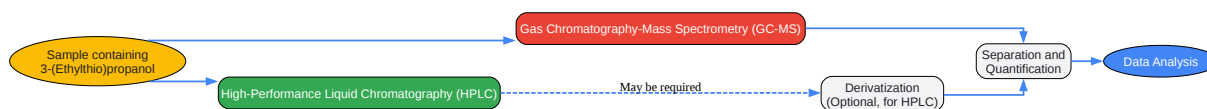
Caption: Key reactions of **3-(Ethylthio)propanol**.

- **Oxidation of the Thioether:** The sulfur atom can be selectively oxidized to a sulfoxide and further to a sulfone using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[7] This transformation is significant as it modulates the polarity and hydrogen bonding capabilities of the molecule.
- **Reactions of the Hydroxyl Group:** The primary alcohol can undergo typical alcohol reactions. For instance, Fischer esterification with a carboxylic acid in the presence of an acid catalyst will yield the corresponding ester.[8][9][10] This allows for the attachment of various functional groups to the molecule.

## Analytical Methodologies

The purity and concentration of **3-(Ethylthio)propanol** can be determined using standard analytical techniques.

## Analytical Workflow



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Caption: Analytical workflow for **3-(Ethylthio)propanol**.

- Gas Chromatography (GC): Due to its volatility, GC is a suitable method for the analysis of **3-(Ethylthio)propanol**. A sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), can provide high sensitivity and selectivity.<sup>[11][12][13]</sup> Mass spectrometry (MS) can be coupled with GC for definitive identification.
- High-Performance Liquid Chromatography (HPLC): HPLC can also be employed, particularly for less volatile derivatives. As the molecule lacks a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection.<sup>[14][15][16]</sup>

## Applications in Drug Development and Material Science

While direct applications of **3-(Ethylthio)propanol** in drug development are not extensively documented, the closely related 3-(methylthio)-1-propanol serves as a valuable precedent. It is used as a reactant in the synthesis of advanced polymers for drug delivery systems.

Specifically, the thioether group can be oxidized to the more polar sulfoxide and sulfone, which can alter the solubility and release characteristics of drug-polymer conjugates.<sup>[17][18][19][20]</sup>

It is plausible that **3-(Ethylthio)propanol** could be employed in a similar capacity. The ethyl group, being slightly more lipophilic than a methyl group, could offer a way to fine-tune the physicochemical properties of the resulting polymers, potentially impacting drug loading and release kinetics. The presence of the primary alcohol provides a convenient handle for polymerization or for conjugation to other molecules of interest.

## Safety and Handling

**3-(Ethylthio)propanol** is classified as an irritant.[3]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
- Precautionary Measures: Handle in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing vapors.
- Incompatible Materials: Strong oxidizing agents, acid anhydrides, acid chlorides, and reducing agents.[21]

## Conclusion

**3-(Ethylthio)propanol** is a versatile bifunctional molecule with potential applications in organic synthesis, material science, and as an intermediate in the development of novel drug delivery systems. Its synthesis is straightforward, and its two distinct functional groups offer a wide range of possibilities for chemical modification. Further research into its use in the creation of functional polymers for biomedical applications is warranted.

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